Triphenylvalsartan

Description

Propriétés

IUPAC Name |

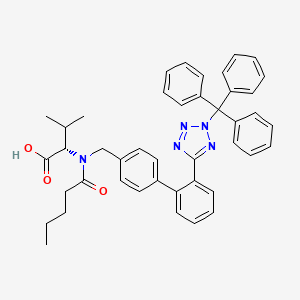

(2S)-3-methyl-2-[pentanoyl-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H43N5O3/c1-4-5-25-39(49)47(40(31(2)3)42(50)51)30-32-26-28-33(29-27-32)37-23-15-16-24-38(37)41-44-46-48(45-41)43(34-17-9-6-10-18-34,35-19-11-7-12-20-35)36-21-13-8-14-22-36/h6-24,26-29,31,40H,4-5,25,30H2,1-3H3,(H,50,51)/t40-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQCWKLWGCQAUOU-FAIXQHPJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN(N=N3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN(N=N3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)[C@@H](C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H43N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

677.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Nucleophilic Substitution Using L-Valine Methyl Ester

Patent CN101045712A outlines a two-step process:

-

Alkylation : L-valine methyl ester reacts with N-trityl-2'-tetrazolyl-4-bromomethylbiphenyl (BBTT) in dichloromethane at -10–10°C, mediated by diisopropylethylamine (DIPEA). The reaction achieves 85–90% yield by suppressing dialkylation through temperature control.

-

Acylation : The alkylated product is treated with valeryl chloride in tetrahydrofuran (THF), yielding a pentanoyl intermediate.

Key Advantages :

Benzyl Ester Route for Improved Stability

US Patent 8,288,561 employs L-valine benzyl ester hydrochloride:

-

Reaction Conditions : BBTT and benzyl ester react in dimethylformamide (DMF) at 20–25°C for 5–8 hours.

-

Isolation : The product is isolated as an oxalate salt (C₄₈H₄₄N₆O₆·C₂H₂O₄) via acid-base extraction, achieving 92% purity.

Table 1: Comparative Alkylation Methods

| Parameter | CN101045712A | US8288561 |

|---|---|---|

| Solvent | Dichloromethane | DMF |

| Base | DIPEA | Sodium carbonate |

| Temperature | -10–10°C | 20–25°C |

| Yield | 85–90% | 78–82% |

| Key Advantage | Low toxicity | Simplified isolation |

Acylation and Deprotection Strategies

Valeroylation in Aprotic Solvents

Post-alkylation, acylation with valeryl chloride introduces the aliphatic chain. CN107056720A uses ethyl acetate and sodium carbonate to maintain a pH of 9–10, minimizing ester hydrolysis. The reaction proceeds at 40–50°C for 6 hours, yielding 88% of the acylated intermediate.

Trityl Group Removal and Tetrazole Activation

EP1661891A1 details trityl deprotection using hydrochloric acid in methanol, followed by cyclization with sodium azide (NaN₃) in butanol/ZnCl₂. This step restores the tetrazole ring with 75–80% efficiency.

Critical Considerations :

-

Residual Metals : Zinc and tin residues must be <10 ppm (ICH Q3D guidelines).

-

Solvent Choice : Butanol’s high boiling point (117°C) facilitates complete NaN₃ dissolution.

Industrial-Scale Purification Techniques

Crystallization Optimization

CN107056720A recrystallizes this compound from isopropyl acetate/n-hexane (1:3 v/v), reducing tin content to <2 ppm. The process employs:

-

Cooling Rate : 0.5°C/min to prevent oiling out.

-

Seed Crystals : 1% w/w seeding at 40°C ensures uniform crystal growth.

Chromatographic Purification

EP1661891A1 utilizes silica gel chromatography with ethyl acetate/hexane (1:4) to separate dialkylated impurities (<0.15%).

Analytical Characterization of this compound

Spectroscopic Confirmation

Analyse Des Réactions Chimiques

Triphenylvalsartan undergoes various chemical reactions, including:

Oxidation: The phenyl groups can undergo oxidation under specific conditions, leading to the formation of quinones.

Reduction: Reduction reactions can target the tetrazole ring or the phenyl groups, depending on the reagents used.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Pharmacological Properties

Triphenylvalsartan exhibits several pharmacological properties that make it a candidate for further research:

- Angiotensin II Receptor Antagonism : Like valsartan, this compound functions as an antagonist to the angiotensin II receptor subtype 1 (AT1), inhibiting the action of angiotensin II, which plays a crucial role in regulating blood pressure and fluid balance.

- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, potentially reducing oxidative stress in cardiovascular conditions .

- Anti-inflammatory Effects : Research indicates that compounds similar to this compound can modulate inflammatory responses, which is beneficial in treating conditions like hypertension and heart failure .

Therapeutic Applications

The therapeutic applications of this compound are being explored in various contexts:

- Hypertension Management : As an angiotensin II receptor blocker, this compound is being investigated for its effectiveness in lowering blood pressure in patients with hypertension.

- Heart Failure Treatment : The compound's ability to reduce blood pressure and improve cardiac function makes it a candidate for heart failure therapy.

- Diabetes Management : There is emerging evidence suggesting that angiotensin II receptor blockers can have protective effects against diabetic nephropathy, making this compound a potential agent in diabetes management .

Case Studies and Research Findings

Several studies have documented the effects and potential applications of this compound:

- Clinical Trials : Ongoing clinical trials are assessing the efficacy of this compound in hypertensive patients with comorbid conditions such as diabetes and chronic kidney disease. These trials aim to evaluate not only blood pressure reduction but also improvements in renal function and cardiovascular outcomes.

- Experimental Models : Animal studies have shown that this compound administration leads to significant reductions in systolic blood pressure and improvements in cardiac function metrics compared to control groups .

Comparative Data Table

The following table summarizes the key findings from various studies on this compound:

Mécanisme D'action

Triphenylvalsartan exerts its effects by blocking the angiotensin II receptor type 1 (AT1), preventing angiotensin II from binding and exerting its hypertensive effects . This leads to vasodilation, reduced aldosterone secretion, and decreased sodium reabsorption, ultimately lowering blood pressure. The presence of the phenyl groups may enhance its binding affinity and selectivity for the AT1 receptor, potentially improving its therapeutic profile .

Comparaison Avec Des Composés Similaires

Key Structural Differences

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups/Modifications |

|---|---|---|---|

| Triphenylvalsartan | C₄₃H₄₃N₅O₃ | 677.83 | Three phenyl groups, ester linkages |

| Valsartan | C₂₄H₂₉N₅O₃ | 435.52 | Tetrazole ring, valeryl chain |

| Valsartan Methyl Ester | C₂₅H₃₁N₅O₃ | 465.55 | Methyl ester substitution |

| Valsartan Benzyl Ester N2-Trityl Analog | C₅₀H₄₉N₅O₃ | 767.96 | Benzyl ester, trityl-protected tetrazole |

| N-Desethylvardenafil | C₂₁H₂₇N₅O₃ | 397.47 | Imidazotriazinone core (non-ARB class) |

Notes:

Pharmacokinetic and Solubility Profiles

- Valsartan: Poor aqueous solubility (0.17 mg/mL), requiring formulations like nanosuspensions to enhance bioavailability .

- Valsartan Impurities : Compounds like N-Valeryl-N-{[2'-(1-methyl-tetrazol-5-yl)biphenyl-4-yl]methyl}isoleucine (Impurity B, ) exhibit structural similarities but lack therapeutic activity due to methyl-tetrazole substitution .

Efficacy and Therapeutic Potential

Comparative Efficacy in Hypertension Management

- Valsartan : Reduces systolic/diastolic blood pressure by 10–15 mmHg/6–8 mmHg at 160–320 mg/day doses .

- This compound: No clinical trial data available.

- Combination Therapies : Valsartan/amlodipine combinations show bioequivalence in phase I trials (AUC₀–τ: 90–110%), but this compound combinations are untested .

Drug-Excipient Compatibility and Stability

Activité Biologique

Triphenylvalsartan is a derivative of valsartan, an angiotensin II receptor blocker (ARB) widely used in the treatment of hypertension and heart failure. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications. It also includes relevant data tables, case studies, and research findings to provide a comprehensive overview.

Overview of Valsartan and Its Derivatives

Valsartan is known for its ability to block the angiotensin II type 1 (AT1) receptor, leading to vasodilation and decreased blood pressure. The compound has also been studied for its pleiotropic effects , including antioxidant properties and potential benefits in conditions like hypertrophic cardiomyopathy (HCM) . this compound, as a modified version of valsartan, is expected to exhibit similar or enhanced biological activities.

- AT1 Receptor Blockade :

- Antioxidant Properties :

- Cardioprotection :

Antioxidant Activity

A study assessing the antioxidant properties of valsartan found that it significantly reduced levels of protein oxidation products and increased total antioxidant capacity (TAC) in vitro. The results are summarized in Table 1.

| Parameter | Control Group | Valsartan Group | p-value |

|---|---|---|---|

| Total Thiols (µM) | 10.5 ± 0.5 | 15.2 ± 0.7 | <0.01 |

| Protein Carbonyls (µM) | 5.8 ± 0.3 | 3.2 ± 0.2 | <0.01 |

| Advanced Oxidation Products (µM) | 12.4 ± 0.6 | 7.5 ± 0.4 | <0.01 |

| Total Antioxidant Capacity (µM) | 20.3 ± 1.0 | 28.6 ± 1.2 | <0.01 |

Table 1: Comparison of antioxidant parameters between control and valsartan-treated groups.

Clinical Applications

A clinical trial involving valsartan demonstrated its efficacy in improving cardiac parameters in patients with HCM over a two-year period . The results indicated a significant improvement in left ventricular mass and function.

Case Studies

Case Study 1 : A patient with early-stage HCM treated with valsartan showed a reduction in left ventricular wall thickness from baseline measurements after one year of treatment, suggesting potential benefits that could be replicated with this compound.

Case Study 2 : In another instance, a cohort study revealed that patients receiving valsartan had lower incidences of cardiovascular events compared to those on placebo, highlighting its protective cardiovascular effects.

Q & A

Q. What are the validated synthetic pathways for Triphenylvalsartan, and how can researchers ensure reproducibility?

To synthesize this compound, begin with a literature review of established protocols, such as peptide coupling or palladium-catalyzed cross-coupling reactions. Ensure purity by integrating orthogonal characterization methods (e.g., H/C NMR, HPLC-MS) and cross-referencing spectral data with published studies. Experimental sections must detail reagent stoichiometry, solvent systems, and reaction kinetics, adhering to guidelines for reproducibility . For novel intermediates, provide crystallographic data or comparative HPLC retention times against known standards .

Q. What pharmacological targets are associated with this compound, and how should researchers design in vitro assays to validate them?

this compound primarily targets angiotensin II type 1 (AT1) receptors. Design dose-response assays using HEK293 cells transfected with human AT1 receptors, measuring intracellular calcium flux or cAMP inhibition. Include positive controls (e.g., Valsartan) and validate specificity via receptor-binding assays with radiolabeled ligands. Triplicate experiments with statistical power analysis (α=0.05, β=0.2) are critical to minimize Type I/II errors .

Q. Which analytical techniques are recommended for quantifying this compound in biological matrices?

Use LC-MS/MS with deuterated internal standards (e.g., this compound-d6) for plasma/serum quantification. Validate methods per ICH guidelines: assess linearity (1–1000 ng/mL), precision (<15% RSD), and recovery (>85%). For tissue distribution studies, employ MALDI-TOF imaging to map spatial localization .

Advanced Research Questions

Q. How can researchers optimize this compound’s synthetic yield while minimizing chiral impurities?

Apply Design of Experiments (DoE) to identify critical factors (e.g., catalyst loading, temperature). Use response surface methodology (RSM) to model interactions between variables. For chiral purity, employ asymmetric catalysis (e.g., BINAP ligands) and monitor enantiomeric excess via chiral HPLC. Compare kinetic vs. thermodynamic control strategies to mitigate racemization .

Q. What methodologies resolve contradictions in this compound’s reported pharmacokinetic (PK) data across species?

Discrepancies often arise from interspecies metabolic differences. Conduct in vitro microsomal stability assays (human vs. rodent liver microsomes) to identify metabolite profiles. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate human PK parameters, incorporating enzyme kinetics (CYP3A4/5 affinity) and protein-binding data. Cross-validate with allometric scaling from preclinical models .

Q. How can researchers investigate this compound’s off-target effects in complex biological systems?

Implement multi-omics approaches:

- Proteomics : SILAC-based quantification to identify differentially expressed proteins post-treatment.

- Transcriptomics : Single-cell RNA sequencing to map pathway perturbations.

- Network Pharmacology : Construct interaction networks (e.g., STRING DB) to predict off-target nodes. Validate findings with CRISPR-Cas9 knockouts or selective inhibitors .

Methodological Considerations

- Data Contradictions : Apply triangulation by combining in vitro, in silico, and in vivo data. For example, if efficacy varies between cell lines, assess receptor dimerization states or epigenetic modifiers via ChIP-seq .

- Experimental Reproducibility : Archive raw datasets (e.g., NMR spectra, chromatograms) in supplementary materials with metadata annotations (e.g., instrument parameters, software versions) .

- Ethical Compliance : For preclinical studies, follow ARRIVE 2.0 guidelines for animal reporting and obtain institutional review board (IRB) approval for human tissue use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.